molecular formula C10H13N3 B2365182 1,2,3,4-Tetrahydroquinoline-1-carboximidamide CAS No. 764590-94-5

1,2,3,4-Tetrahydroquinoline-1-carboximidamide

Cat. No. B2365182
CAS RN: 764590-94-5
M. Wt: 175.235
InChI Key: QQBSBDACYQBCJK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-1-carboximidamide (THQ) is a heterocyclic, organic compound with significant potential for use in various fields of research and industry. It is used as an antioxidant and corrosion inhibitor . The molecular formula is C10H13N3 and the molecular weight is 175.23 .


Synthesis Analysis

The synthesis of THQ involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The saturated part of the THQ molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .


Chemical Reactions Analysis

The chemical reactions of THQ involve reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Physical And Chemical Properties Analysis

THQ is a powder at room temperature . It has a molecular weight of 175.23 .

Scientific Research Applications

pH-Regulated Asymmetric Transfer Hydrogenation

1,2,3,4-Tetrahydroquinolines are key in many natural products and are broadly applied in pharmaceutical and agrochemical synthesis. Optically pure tetrahydroquinolines, such as in bioactive alkaloids and antibacterial drugs, are essential in these industries (Wang, Li, Wu, Pettman, & Xiao, 2009).

Antibiotic Properties

Helquinoline, a tetrahydroquinoline derivative, extracted from Janibacter limosus, exhibits significant biological activity against bacteria and fungi, indicating its potential as an antibiotic (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Lewis Acid Catalyzed Reactions

Tetrahydroquinoline derivatives can be selectively synthesized using Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes, offering a versatile approach for chemical synthesis (Lu & Shi, 2007).

Applications in Medicinal Chemistry

Tetrahydroquinoline derivatives play a critical role in the pharmaceutical industry, demonstrating various pharmacological activities like anti-cancer, anti-diabetic, and anti-inflammatory properties. These derivatives are found in many biologically active natural products and therapeutic agents, making them a significant target for drug development (Sabale, Patel, & Kaur, 2013).

Synthesis and Application in Pharmaceutical Agents

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives and their application in cardiovascular drugs and dyes are significant. Various synthesis methods and applications in medicinal chemistry and dye industries have been explored (Guobao, 2012).

Glycine Site Antagonism on NMDA Receptor

Specific 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, have shown potential as in vitro antagonists at the glycine site on the NMDA receptor, which could be significant for neurological therapeutic applications (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Novel Pharmaceutical Agents

The development of new pharmaceutical agents often involves the application of 1,2,3,4-tetrahydroquinolines. A recent study reported a photo-induced synthesis method for these compounds, emphasizing their importance in pharmaceutical development (Itoh, Nagao, Tokunaga, Hirayama, Karaki, Mizuguchi, Nagai, Sato, Suzuki, Hashimoto, & Fujii, 2020).

NF-κB Inhibitors and Cytotoxic Agents

Certain 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and demonstrated cytotoxicity against various human cancer cell lines, highlighting their potential in cancer treatment (Jo, Choi, Kumar, Jung, Kim, Yun, Kang, Kim, Han, Jung, Cho, Lee, Kwak, & Lee, 2016).

Safety And Hazards

THQ is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B . It is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-10(12)13-7-3-5-8-4-1-2-6-9(8)13/h1-2,4,6H,3,5,7H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSBDACYQBCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-1-carboximidamide

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